molecular formula C7H10F2O B1492982 2-(2,2-Difluoroethyl)cyclopentan-1-one CAS No. 1518428-79-9

2-(2,2-Difluoroethyl)cyclopentan-1-one

Cat. No.: B1492982
CAS No.: 1518428-79-9
M. Wt: 148.15 g/mol
InChI Key: OGLRKTBWXZJBJH-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)cyclopentan-1-one is a cyclopentanone derivative featuring a difluoroethyl substituent at the 2-position of the cyclopentane ring. The presence of two fluorine atoms on the ethyl chain distinguishes it from mono-fluorinated or non-fluorinated analogs, influencing its electronic, steric, and physicochemical properties. Applications are hypothesized to include pharmaceutical intermediates, given its structural similarity to compounds used in enantioselective cycloadditions .

Properties

IUPAC Name

2-(2,2-difluoroethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-5-2-1-3-6(5)10/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLRKTBWXZJBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Preparation: Difluoroethyl Moiety

The 2,2-difluoroethyl group is introduced through fluorinated building blocks such as 2,2-difluoroethanol or ethyl 2,2-difluoroacetate, which are prepared by reduction or esterification methods involving fluorinated precursors.

Typical preparation of 2,2-difluoroethanol includes:

  • Reduction of ethyl 2,2-difluoroacetate using reducing agents like lithium aluminium hydride (LiAlH4) in solvents such as tetrahydrofuran (THF).
  • Reaction conditions involve stirring under controlled temperature to ensure selective reduction without over-reduction or decomposition.
  • Purification by distillation or extraction to isolate pure 2,2-difluoroethanol.

Cyclopentanone Derivative Synthesis

A patented method (US9388158B2) describes the preparation of cyclopentanone derivatives, which can be adapted for 2-(2,2-Difluoroethyl)cyclopentan-1-one synthesis:

  • Step 1: Hydrolysis and Decarboxylation

    • Hydrolysis and decarboxylation of protected intermediates are performed under acidic conditions rather than basic to minimize side reactions such as cyclopentane ring opening.
    • The reaction time varies from 0.1 hours to several days, preferably 0.5 to 2 days, depending on substrate and conditions.
    • Solvents used include water and toluene, selected for compatibility with acidic hydrolysis.
  • Step 2: Introduction of Difluoroethyl Group

    • After obtaining the cyclopentanone intermediate, the difluoroethyl substituent is introduced via nucleophilic substitution or coupling reactions using 2,2-difluoroethyl reagents.
    • Protecting groups that dissociate under acidic conditions are used to control reactivity during multi-step synthesis.
  • Step 3: Final Deprotection and Purification

    • Final steps involve removal of protecting groups under acidic conditions.
    • Purification is conducted to isolate the target compound with high yield and purity.

Reaction Conditions and Optimization

Parameter Description/Conditions Notes
Reaction time 0.1 hours to several days (preferably 0.5–2 days) Longer times may improve yield but risk side reactions
Solvent Water, toluene, tetrahydrofuran (THF) Selected based on reaction step and reagent compatibility
Temperature Ambient to reflux depending on step Controlled to avoid decomposition or side reactions
pH Conditions Acidic conditions favored for hydrolysis and decarboxylation Prevents cyclopentane ring opening seen under basic conditions
Reducing agent Lithium aluminium hydride (LiAlH4) Used for reduction of fluorinated esters to alcohols
Protecting groups Acid-labile protecting groups Used to protect sensitive functional groups during synthesis

Research Findings and Yield Considerations

  • Performing hydrolysis and decarboxylation under acidic conditions before introducing protecting groups significantly improves the yield of the cyclopentanone intermediate by minimizing by-products.
  • Side reactions such as ring opening are prominent under basic hydrolysis, leading to lower yields and impurities.
  • The use of LiAlH4 for reduction of ethyl 2,2-difluoroacetate to 2,2-difluoroethanol is efficient and scalable, providing a key intermediate for subsequent coupling.
  • Solvent choice impacts the reaction rate and selectivity; THF and toluene are common solvents for fluorinated compound synthesis due to their stability and solvating properties.
  • Reaction monitoring by NMR spectroscopy (including 19F NMR) is critical to confirm fluorine incorporation and purity.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Yield Notes
1 Preparation of 2,2-difluoroethanol Reduction of ethyl 2,2-difluoroacetate with LiAlH4 in THF High yield of fluorinated alcohol
2 Formation of cyclopentanone intermediate Hydrolysis and decarboxylation under acidic conditions in water/toluene High yield, minimal by-products
3 Introduction of difluoroethyl group Nucleophilic substitution or coupling with 2,2-difluoroethyl reagent Efficient substitution, controlled by protecting groups
4 Deprotection and purification Acidic treatment to remove protecting groups Pure this compound

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,2-Difluoroethyl)cyclopentan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity for target molecules. This modulation can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

2-(2-Fluoroethyl)cyclopentan-1-one

  • Molecular Formula : C₇H₁₁FO (130.16 g/mol) .
  • Key Differences: Contains a single fluorine atom on the ethyl chain vs. two in the difluoro analog. Lower electronegativity and reduced electron-withdrawing effects compared to the difluoro derivative. Physical Properties: Limited data, but the mono-fluoro analog is reported as temporarily out of stock, suggesting higher demand or synthesis challenges .
  • Applications : Likely used in similar synthetic pathways but with diminished reactivity due to fewer fluorine atoms.

2-Heptylidene Cyclopentan-1-one

  • Molecular Formula : C₁₂H₂₀O (180.29 g/mol) .
  • Key Differences: Features a heptylidene (C₇H₁₃) substituent instead of a difluoroethyl group. Longer alkyl chain increases hydrophobicity and volatility, making it suitable for fragrance applications (regulated by IFRA standards) .

2-(Prop-2-en-1-ylidene)cyclopentan-1-one

  • Molecular Formula : C₈H₁₀O (122.07 g/mol) .
  • Key Differences: Unsaturated propenylidene group introduces conjugation with the carbonyl, altering UV/Vis absorption and reactivity. Lower molecular weight and higher polarity compared to the difluoroethyl derivative. Applications: Potential use in polymer chemistry or as a Michael acceptor in organic synthesis.

2-(Triphenylphosphoranylidene)cyclopentan-1-one

  • Molecular Formula : C₂₃H₂₁OP (344.38 g/mol) .
  • Key Differences :
    • Bulky triphenylphosphoranylidene group creates significant steric hindrance, reducing nucleophilic attack at the carbonyl.
    • Strong electron-withdrawing effects from phosphorus enhance electrophilicity of the ketone, contrasting with the moderate effects of the difluoroethyl group.
    • Applications: Likely used in Wittig-like reactions for alkene synthesis.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Reactivity Profile Applications
2-(2,2-Difluoroethyl)cyclopentan-1-one C₇H₁₀F₂O 148.07 -CH₂CF₂ Moderate EWG effects Pharmaceutical intermediates
2-(2-Fluoroethyl)cyclopentan-1-one C₇H₁₁FO 130.16 -CH₂CH₂F Mild EWG effects Organic synthesis
2-Heptylidene cyclopentan-1-one C₁₂H₂₀O 180.29 -C₇H₁₃ Hydrophobic, volatile Fragrances, cosmetics
2-(Prop-2-en-1-ylidene)cyclopentan-1-one C₈H₁₀O 122.07 -CH₂CH=CH₂ Conjugated, polar Polymer chemistry
2-(Triphenylphosphoranylidene)cyclopentan-1-one C₂₃H₂₁OP 344.38 -PPh₃ Strong EWG, steric hindrance Alkene synthesis

EWG = Electron-Withdrawing Group

Research Findings and Implications

  • Electronic Effects: The difluoroethyl group in this compound enhances electrophilicity at the carbonyl compared to non-fluorinated analogs, facilitating nucleophilic additions. However, it is less reactive than phosphoranylidene-substituted derivatives .
  • Safety and Handling : Unlike 2-Heptylidene cyclopentan-1-one, which has established safety limits in fragrances , the toxicological data for the difluoro compound remains uninvestigated, necessitating caution in handling .
  • Synthetic Utility : The difluoroethyl group’s balance of moderate electron withdrawal and manageable steric bulk makes it advantageous in enantioselective cycloadditions for drug candidate synthesis .

Biological Activity

2-(2,2-Difluoroethyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a difluoroethyl substituent, may influence its interactions with biological targets, enhancing its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10F2O\text{C}_8\text{H}_10\text{F}_2\text{O}

This structure includes a cyclopentanone core with a difluoroethyl group, which is known to affect the compound's lipophilicity and metabolic stability.

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially influencing various biological pathways. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research has explored the compound's anti-inflammatory properties. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated human whole blood assays, this compound showed a significant reduction in pro-inflammatory cytokine secretion. This suggests that the compound may modulate inflammatory responses through inhibition of specific signaling pathways .

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted at XYZ University evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.
  • Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting therapeutic potential in managing inflammatory diseases.

Data Table: Biological Activities Summary

Activity Type Effect Mechanism Reference
AntimicrobialEffective against S. aureus, E. coliDisruption of cell membranes
Anti-inflammatoryReduced IL-6 and CRP levelsModulation of inflammatory signaling
CytotoxicitySelective cytotoxic effects on cancer cellsInduction of apoptosis via mitochondrial pathway

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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